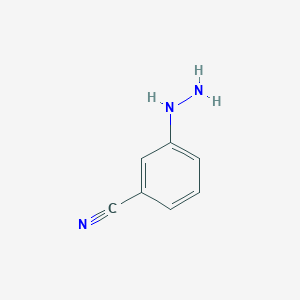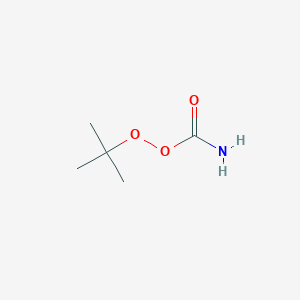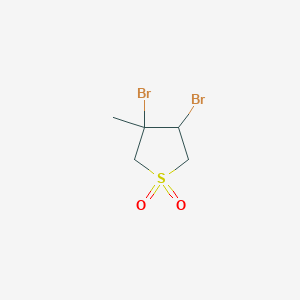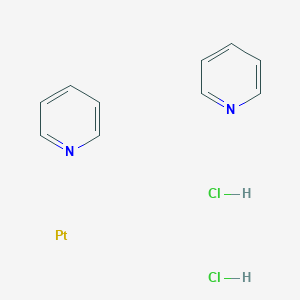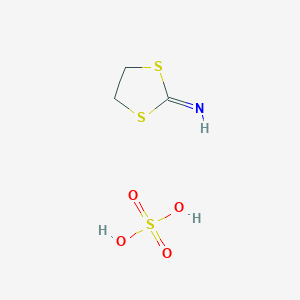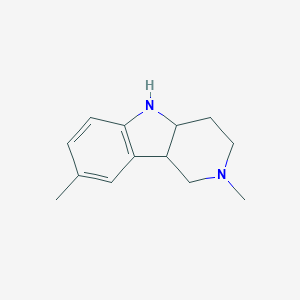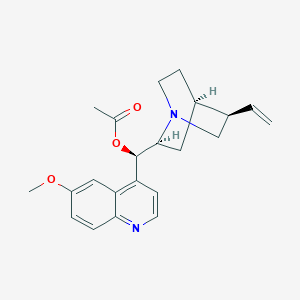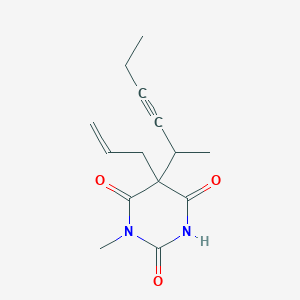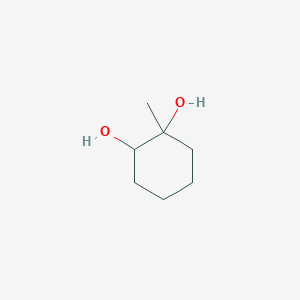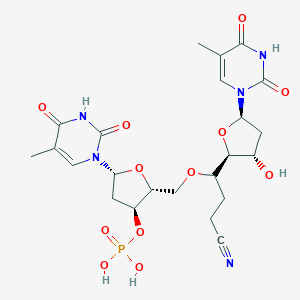
Ttcep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ttcep, also known as tetrakis (4-carboxyphenyl) porphyrin, is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Ttcep is based on its ability to absorb light and transfer energy to nearby molecules. In the case of PDT, Ttcep is activated by light of a specific wavelength, which causes it to generate reactive oxygen species (ROS) that selectively destroy cancer cells. Ttcep also has the ability to bind to various biomolecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Ttcep has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, and modulating immune responses. Ttcep has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ttcep in lab experiments is its high stability and solubility in aqueous solutions. Ttcep is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ttcep is its limited absorption spectrum, which can restrict its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Ttcep. One area of interest is the development of Ttcep-based sensors for the detection of various analytes, such as heavy metals and pollutants. Another area of interest is the optimization of Ttcep for use in PDT, including the development of new delivery systems and the identification of new cancer targets. Additionally, there is potential for the use of Ttcep in the development of new antibiotics and antiviral drugs.
Méthodes De Synthèse
Ttcep can be synthesized through a multi-step process that involves the reaction of 4-carboxybenzaldehyde with pyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-carboxybenzaldehyde again, followed by oxidation and deprotection to yield Ttcep.
Applications De Recherche Scientifique
Ttcep has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ttcep is in the field of photodynamic therapy (PDT), where it is used as a photosensitizer to selectively destroy cancer cells. Ttcep has also been investigated for its antibacterial, antiviral, and antifungal properties, as well as its ability to act as a sensor for various analytes.
Propriétés
Numéro CAS |
18875-74-6 |
|---|---|
Nom du produit |
Ttcep |
Formule moléculaire |
C23H30N5O12P |
Poids moléculaire |
599.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[3-cyano-1-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]propoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H30N5O12P/c1-11-8-27(22(32)25-20(11)30)17-6-13(29)19(39-17)14(4-3-5-24)37-10-16-15(40-41(34,35)36)7-18(38-16)28-9-12(2)21(31)26-23(28)33/h8-9,13-19,29H,3-4,6-7,10H2,1-2H3,(H,25,30,32)(H,26,31,33)(H2,34,35,36)/t13-,14?,15-,16+,17+,18+,19-/m0/s1 |
Clé InChI |
WSXHDZTZPLYYCD-ITJOUXGCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(CCC#N)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
Synonymes |
thymidylyl-(3'-5')-thymidine cyanoethyl phosphotriester TTCEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



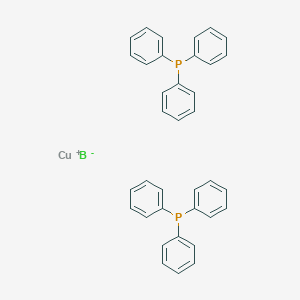
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
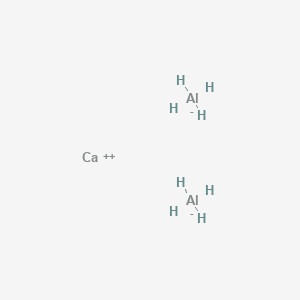
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
